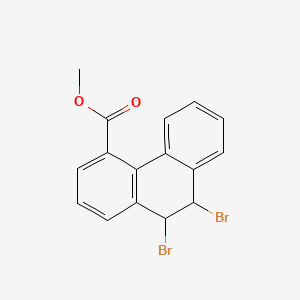
Methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 9 and 10 positions of the phenanthrene ring, along with a methyl ester group at the 4 position. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate typically involves the bromination of 9,10-dihydrophenanthrene followed by esterification. One common method is the palladium-catalyzed Heck reaction, which is used to introduce the bromine atoms into the phenanthrene ring . The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, typically dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
Methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can remove the bromine atoms, yielding 9,10-dihydrophenanthrene.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-dihydrophenanthrene.
Substitution: Various substituted phenanthrene derivatives, depending on the nucleophile used.
科学研究应用
Methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate involves its interaction with cellular components. The bromine atoms and the ester group play crucial roles in its reactivity. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects . Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its biological activity.
相似化合物的比较
Similar Compounds
Methyl-3,4-dihydroxybenzoate: Another methyl ester derivative with hydroxyl groups instead of bromine atoms.
9,10-dihydrophenanthrene-2,4,7-triol: A phenanthrene derivative with hydroxyl groups at different positions.
Uniqueness
Methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate is unique due to the presence of bromine atoms, which significantly influence its chemical reactivity and biological activity. The bromine atoms enhance its ability to participate in substitution reactions and increase its cytotoxic potential compared to non-brominated analogs.
属性
CAS 编号 |
26847-76-7 |
|---|---|
分子式 |
C16H12Br2O2 |
分子量 |
396.07 g/mol |
IUPAC 名称 |
methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate |
InChI |
InChI=1S/C16H12Br2O2/c1-20-16(19)12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(17)15(11)18/h2-8,14-15H,1H3 |
InChI 键 |
CLKBDWJCCYETQY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C(C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


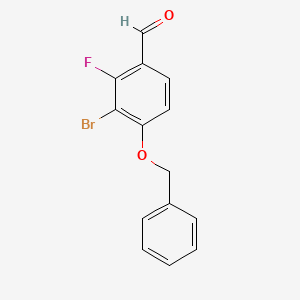
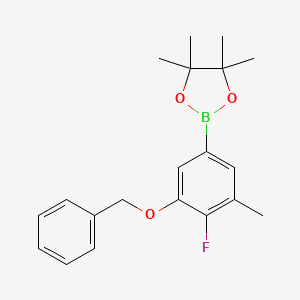
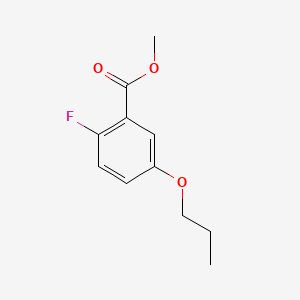
![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
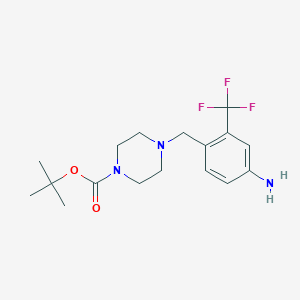
![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)
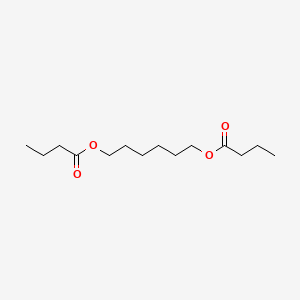
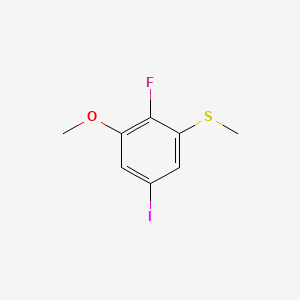
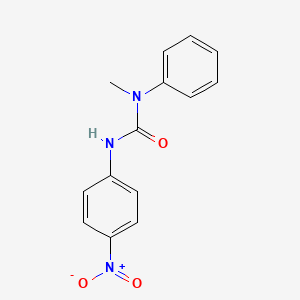
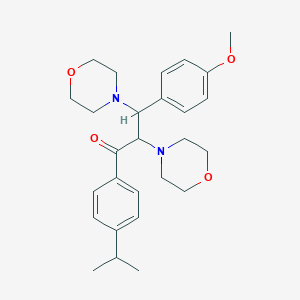
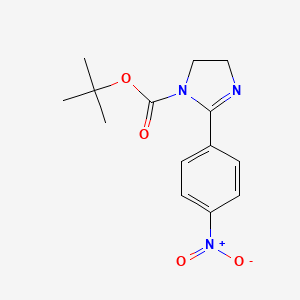
![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
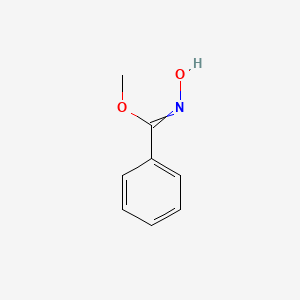
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)
